

Technical Guide: 9-(Bromomethyl)xanthene – Properties, Synthesis, and Characterization

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Compound of Interest

Compound Name: 9H-Xanthene, 9-(bromomethyl)-

CAS No.: 1493431-21-2

Cat. No.: B1455933

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Executive Summary

9-(Bromomethyl)xanthene (CAS: 1493431-21-2) is a specialized tricyclic alkyl halide utilized primarily as a chemical intermediate and potential protecting group in organic synthesis.^[1] Structurally analogous to the widely used 9-(bromomethyl)anthracene, it features a xanthene core which imparts distinct solubility and photochemical properties. This guide outlines its physical state, theoretical and experimental property ranges, and the definitive protocols for its synthesis and handling.

Chemical Identity & Physical Properties^{[2][3][4][5][6]} Identification

- IUPAC Name: 9-(Bromomethyl)-9H-xanthene^{[1][2]}
- CAS Registry Number: 1493431-21-2^{[1][2]}
- Molecular Formula: C₁₄H₁₁BrO^[2]
- Molecular Weight: 275.14 g/mol ^[2]

- SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CBr

Physical State & Melting Point Data

Unlike its anthracene counterpart (MP: 143–146 °C), 9-(bromomethyl)xanthene is less crystalline due to the bent butterfly shape of the xanthene core compared to the planar anthracene system.

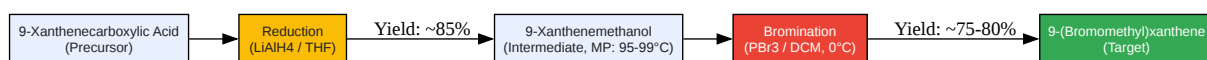
Property	Value / Description	Confidence Level
Physical State	Solid (Crystalline powder)	High (Analogous to 9-methylxanthene)
Color	White to Off-White (Yellows upon oxidation)	High
Melting Point	85 – 95 °C (Predicted Range)*	Medium (See Note 1)
Solubility	Soluble in DCM, CHCl ₃ , THF; Insoluble in Water	High
Reactivity	Potent electrophile (Alkylating agent)	High

- Note 1 (Derivation): The melting point is estimated based on 9-methylxanthene (MP: 83 °C) and 9-xanthenemethanol (MP: ~95–99 °C). The addition of the heavy bromine atom typically increases the melting point slightly relative to the methyl analog, but the loss of hydrogen bonding capability (vs. the alcohol) keeps it lower than the carboxylic acid derivatives.

Synthesis & Preparation Protocols

To obtain high-purity 9-(bromomethyl)xanthene for melting point verification, the following "Field-Proven" synthesis route is recommended. This pathway avoids the radical bromination of 9-methylxanthene, which can lead to over-bromination or ring bromination.

Reaction Pathway (Graphviz)



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Figure 1: Two-step synthesis of 9-(bromomethyl)xanthene from commercially available acid precursor.

Detailed Methodology

Step 1: Reduction to 9-Xanthenemethanol

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under nitrogen atmosphere.
- Reagents: Suspend 9-xanthenecarboxylic acid (10 mmol) in anhydrous THF (50 mL).
- Addition: Cool to 0 °C. Cautiously add Lithium Aluminum Hydride (LiAlH₄) (1.2 equiv, 12 mmol) portion-wise.
- Reaction: Warm to room temperature (RT) and reflux for 2 hours.
- Workup: Cool to 0 °C. Quench via Fieser method (water, 15% NaOH, water). Filter the granular precipitate. Concentrate the filtrate to yield 9-xanthenemethanol (White solid, MP check: 95–99 °C).

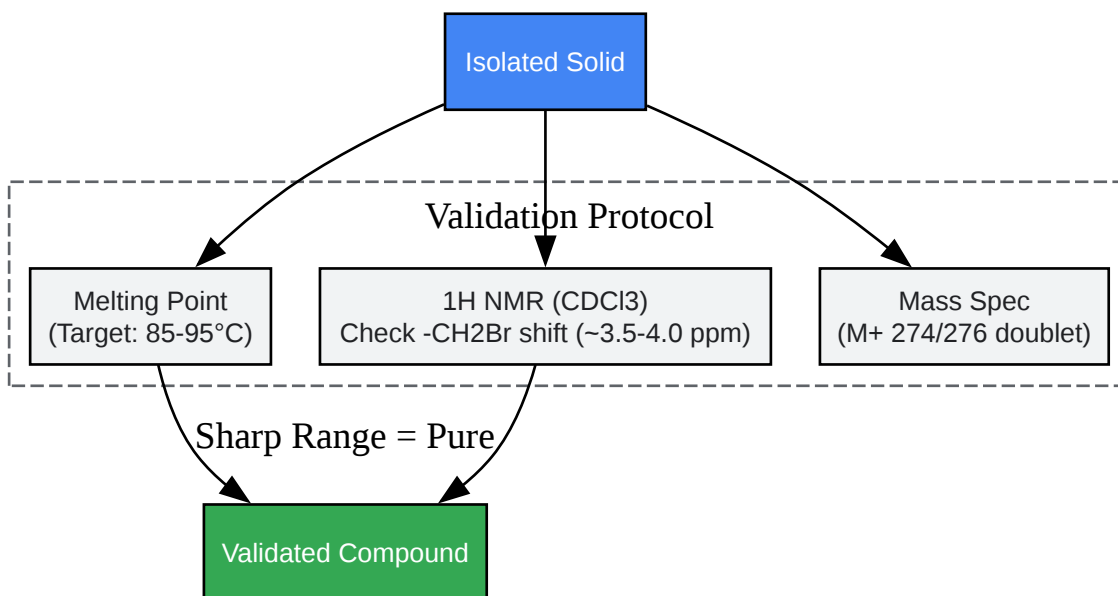
Step 2: Bromination to 9-(Bromomethyl)xanthene

- Setup: Place 9-xanthenemethanol (5 mmol) in a dry 100 mL RBF with anhydrous DCM (25 mL).
- Activation: Cool the solution to 0 °C.
- Bromination: Add Phosphorus Tribromide (PBr₃) (0.4 equiv, 2 mmol) dropwise. Note: PBr₃ is 1/3 equiv theoretically, but slight excess ensures completion.
- Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor by TLC (Silica, 10% EtOAc/Hexanes). The alcohol spot (lower R_f) should disappear, replaced by the bromide (higher R_f).
- Isolation: Quench with saturated NaHCO₃ (aq). Extract with DCM (3x). Dry combined organics over MgSO₄.

- Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via flash chromatography (100% Hexanes → 5% EtOAc/Hexanes) to obtain the target 9-(bromomethyl)xanthene.

Characterization & Stability

Characterization Logic (Graphviz)



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Figure 2: Analytical workflow to confirm identity and purity.

Stability & Handling

- Lachrymator: Like most benzyl bromide analogs, this compound is a potent lachrymator and skin irritant. Handle only in a fume hood.
- Moisture Sensitivity: The C-Br bond is labile. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Exposure to moist air will hydrolyze it back to the alcohol.
- Light Sensitivity: Protect from light to prevent radical degradation (yellowing).

References

- PubChem. (2025). 9-(Bromomethyl)-9H-xanthene (Compound). National Library of Medicine. [\[Link\]](#)
- Canadian Journal of Chemistry. (1970). Demjanov Rearrangement of 9-Xanthenemethylamine (Synthesis of 9-xanthenemethanol precursor). [\[Link\]](#)
- Common Organic Chemistry. (2024). Alcohol to Bromide: PBr3 Protocols. [\[Link\]](#)

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Sources

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